molecular formula C10H19FO2 B13323778 Ethyl 8-fluorooctanoate CAS No. 332-97-8

Ethyl 8-fluorooctanoate

Cat. No.: B13323778
CAS No.: 332-97-8
M. Wt: 190.25 g/mol
InChI Key: CHPYVNWQOQDEMI-UHFFFAOYSA-N
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Description

Ethyl 8-fluorooctanoate is an organic compound with the molecular formula C10H19FO2 It is an ester derivative of 8-fluorooctanoic acid and is characterized by the presence of a fluorine atom on the eighth carbon of the octanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-fluorooctanoate can be synthesized through the nucleophilic displacement of a tosylate or mesylate precursor with fluoride ion. One common method involves dissolving the precursor in tetrahydrofuran (THF) under an inert nitrogen atmosphere, followed by the addition of tetrabutylammonium fluoride (TBAF) and stirring the solution at ambient temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include purification steps such as reversed-phase high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluorooctanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 8-fluorooctanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: 8-fluorooctanoic acid.

    Reduction: 8-fluoro-1-octanol.

    Substitution: Various substituted octanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-fluorooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-fluorooctanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to release fluorine-18, which is used in PET imaging to track metabolic processes. The fluorine atom’s presence enhances the compound’s ability to interact with various enzymes and receptors, making it a valuable tool in molecular imaging .

Comparison with Similar Compounds

Ethyl 8-fluorooctanoate can be compared with other fluorinated octanoates, such as:

  • 3-fluorooctanoic acid
  • 4-fluorooctanoic acid
  • 8-fluoro-4-methyloctanoic acid

Uniqueness

This compound is unique due to the position of the fluorine atom on the eighth carbon, which influences its chemical reactivity and biological interactions. This specific positioning allows for distinct metabolic pathways and applications in imaging and therapeutic research .

Properties

CAS No.

332-97-8

Molecular Formula

C10H19FO2

Molecular Weight

190.25 g/mol

IUPAC Name

ethyl 8-fluorooctanoate

InChI

InChI=1S/C10H19FO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3

InChI Key

CHPYVNWQOQDEMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCF

Origin of Product

United States

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